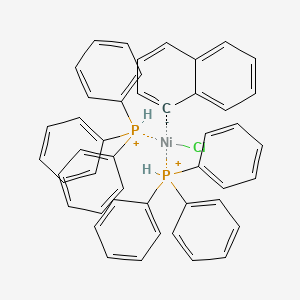
trans-Chloro(1-naphthyl)bis-(triphenylphosphine) nickel
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-Chloro(1-naphthyl)bis(triphenylphosphine)-nickel: is a coordination compound featuring a nickel center coordinated to a chloro ligand, a 1-naphthyl group, and two triphenylphosphine ligands. This compound is of interest due to its unique structural and electronic properties, making it valuable in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-chloro(1-naphthyl)bis(triphenylphosphine)-nickel typically involves the reaction of nickel(II) chloride with 1-naphthylmagnesium bromide in the presence of triphenylphosphine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often performed in solvents such as tetrahydrofuran (THF) or diethyl ether.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the nickel center is oxidized to a higher oxidation state.
Reduction: Reduction reactions can also occur, reducing the nickel center to a lower oxidation state.
Substitution: Ligand substitution reactions are common, where one or more ligands coordinated to the nickel center are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Ligand exchange can be facilitated by using excess ligands or by changing the solvent to favor the desired substitution.
Major Products:
Oxidation: Products typically include nickel(III) or nickel(IV) complexes.
Reduction: Nickel(I) or nickel(0) complexes are common products.
Substitution: The products depend on the incoming ligands, resulting in various nickel coordination complexes.
Scientific Research Applications
Chemistry:
Catalysis: The compound is used as a catalyst in various organic reactions, including cross-coupling reactions and hydrogenation processes.
Material Science: It is studied for its potential in creating novel materials with unique electronic and magnetic properties.
Biology and Medicine:
Drug Development: Research is ongoing to explore its potential as a precursor for developing nickel-based drugs.
Biological Studies: The compound is used in studies to understand the role of nickel in biological systems.
Industry:
Polymerization: It is used as a catalyst in polymerization reactions to produce high-performance polymers.
Electronics: The compound’s electronic properties make it a candidate for use in electronic devices and sensors.
Mechanism of Action
The mechanism by which trans-chloro(1-naphthyl)bis(triphenylphosphine)-nickel exerts its effects involves coordination chemistry principles. The nickel center can undergo various oxidation states, facilitating different types of chemical reactions. The triphenylphosphine ligands stabilize the nickel center, while the 1-naphthyl group provides additional electronic and steric effects. These interactions enable the compound to participate in catalytic cycles and other chemical processes.
Comparison with Similar Compounds
- trans-Chloro(phenyl)bis(triphenylphosphine)-nickel
- trans-Chloro(methyl)bis(triphenylphosphine)-nickel
- trans-Chloro(ethyl)bis(triphenylphosphine)-nickel
Uniqueness: trans-Chloro(1-naphthyl)bis(triphenylphosphine)-nickel is unique due to the presence of the 1-naphthyl group, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it particularly valuable in specific catalytic and material science applications.
Properties
Molecular Formula |
C46H39ClNiP2+ |
|---|---|
Molecular Weight |
747.9 g/mol |
IUPAC Name |
chloronickel;1H-naphthalen-1-ide;triphenylphosphanium |
InChI |
InChI=1S/2C18H15P.C10H7.ClH.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-6-10-8-4-3-7-9(10)5-1;;/h2*1-15H;1-7H;1H;/q;;-1;;+1/p+1 |
InChI Key |
CJHMBUGCUZUGCT-UHFFFAOYSA-O |
Canonical SMILES |
C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C2[C-]=CC=CC2=C1.Cl[Ni] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


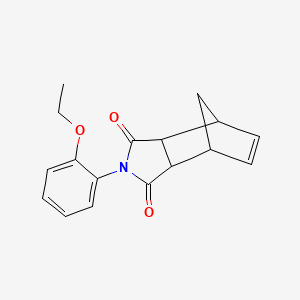
![5-[(5-chloro-2-hydroxyphenyl)carbonyl]-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B12481653.png)
![Ethyl 3-{[(5-bromonaphthalen-1-yl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12481655.png)
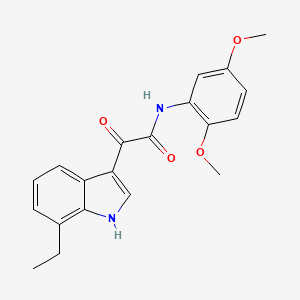
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B12481663.png)
![2,2-dimethyl-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}propanamide](/img/structure/B12481664.png)
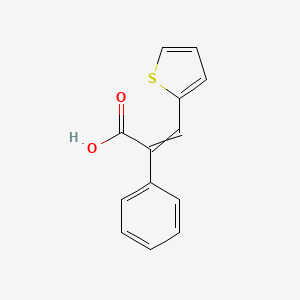
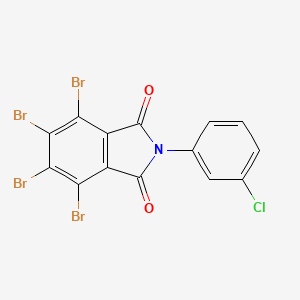
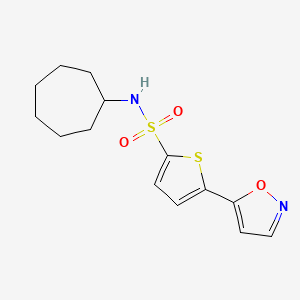
![2-Methyl-1,4-diphenyl-2H-cyclopenta[d]pyridazine](/img/structure/B12481696.png)
![Methyl 4-(4-acetylpiperazin-1-yl)-3-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}benzoate](/img/structure/B12481699.png)
![4-[({4-[(4-Methylbenzyl)oxy]benzyl}amino)methyl]benzoic acid](/img/structure/B12481711.png)
![4-Amino-2-(3-chlorophenyl)-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carbonitrile](/img/structure/B12481718.png)
![7-(furan-2-yl)-4-[4-(trifluoromethoxy)phenyl]-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione](/img/structure/B12481719.png)
